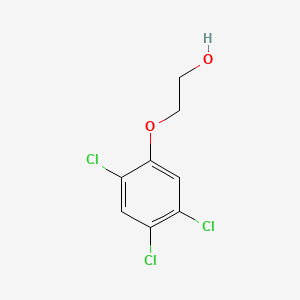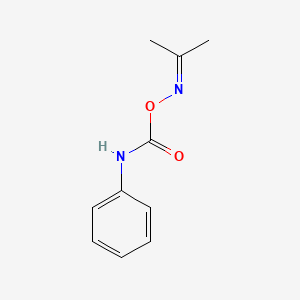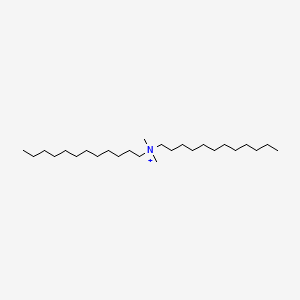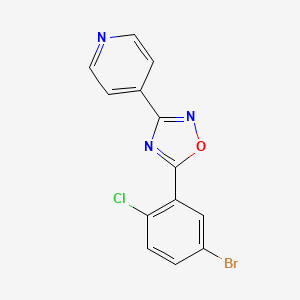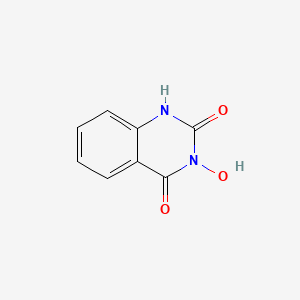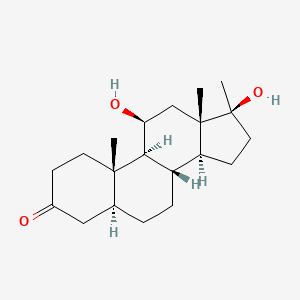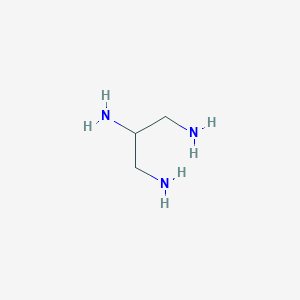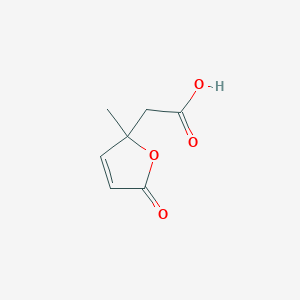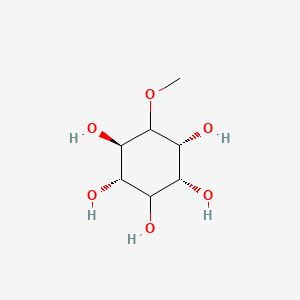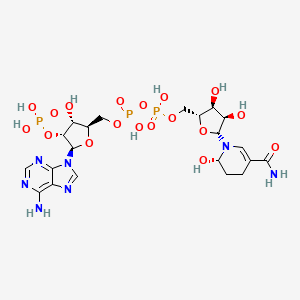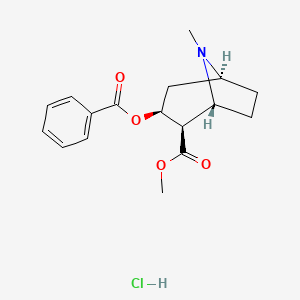
Cocaine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de cocaïne est une poudre blanche fine au goût amer et engourdissant. Elle est dérivée des feuilles de l'Erythroxylum coca, principalement cultivées en Amérique du Sud. Ce composé est connu pour ses effets stimulants puissants sur le système nerveux central et est utilisé à des fins médicales et récréatives. En médecine, il est utilisé comme anesthésique local, en particulier lors de chirurgies impliquant les muqueuses de la bouche, du nez et de la gorge .
Mécanisme D'action
Target of Action
Cocaine hydrochloride primarily targets the dopamine, serotonin, and norepinephrine transport proteins in the brain . These proteins are responsible for the reuptake of their respective neurotransmitters into pre-synaptic neurons .
Mode of Action
This compound acts by inhibiting the reuptake of dopamine, serotonin, and norepinephrine into pre-synaptic neurons . This is achieved by reversibly binding to and inactivating sodium channels . The compound also inhibits voltage-gated sodium channels, thus halting electrical impulse propagation .
Biochemical Pathways
This compound impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Pharmacokinetics
This compound exhibits exceptional ADME (Absorption, Distribution, Metabolism, and Excretion) properties . It undergoes a hydrophobic collapse, which may account for its unprecedented capacity to cross biological membranes . This property contributes to its high bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its effect on dopamine levels, which is most responsible for the addictive property of cocaine . It can exert local anesthetic action by inhibiting voltage-gated sodium channels, thus halting electrical impulse propagation . Cocaine also impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production, transit, and consumption of the drug can exact a heavy environmental toll, impacting tropical forests, freshwater, and estuary ecosystems . Moreover, the susceptibility to drug abuse is influenced by environmental factors that are unique to psychostimulants .
Analyse Biochimique
Biochemical Properties
Cocaine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition halts electrical impulse propagation, leading to its local anesthetic effects . Additionally, this compound interacts with various enzymes and proteins, including monoamine transporters such as dopamine, norepinephrine, and serotonin transporters. By hindering the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of monoamine reuptake leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which in turn affects cell signaling pathways and gene expression . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with monoamine transporters. By binding to these transporters, this compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the stimulant effects associated with this compound. Furthermore, this compound can inhibit voltage-gated sodium channels, contributing to its local anesthetic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and exposure to light . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in neurotoxicity and other adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce stimulant effects, including increased locomotor activity and enhanced neurotransmission . At high doses, this compound can induce toxic effects, such as seizures, cardiovascular complications, and neurotoxicity . Threshold effects have been observed, where the severity of adverse effects increases with higher doses of this compound .
Metabolic Pathways
This compound is metabolized primarily in the liver by enzymes such as cytochrome P450 and carboxylesterases . The main metabolites of this compound include ecgonine methyl ester and benzoylecgonine . These metabolites can further undergo biotransformation, leading to the formation of other compounds such as norcocaine and cocaethylene . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects . This compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various subcellular compartments, including the cytoplasm and organelles . Post-translational modifications and targeting signals can direct this compound to specific compartments, affecting its activity and function . The subcellular localization of this compound plays a crucial role in its biochemical and pharmacological effects .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du chlorhydrate de cocaïne implique plusieurs étapes. Dans un premier temps, les feuilles de coca sont immergées dans des liquides alcalins pour extraire la cocaïne. L'acide sulfurique est ensuite appliqué pour extraire la cocaïne dissoute. La pâte résultante est ensuite traitée en ajoutant de l'acide et du potassium pour éliminer les impuretés, suivi de l'utilisation de bicarbonate pour séparer la base. Enfin, un solvant est ajouté et le mélange est à nouveau immergé dans de l'acide pour obtenir le chlorhydrate de cocaïne .
Méthodes de production industrielle : La production industrielle du chlorhydrate de cocaïne suit un processus similaire mais à plus grande échelle. Les feuilles de coca sont récoltées et traitées en grande quantité. La cocaïne extraite est purifiée en plusieurs étapes pour garantir une pureté et une qualité élevées. Le produit final est ensuite cristallisé pour former le chlorhydrate de cocaïne .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de cocaïne subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son métabolisme et la formation de ses métabolites .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de cocaïne comprennent l'acide sulfurique, le potassium, le bicarbonate et divers solvants comme l'éther et l'acétate d'éthyle. Ces réactifs contribuent aux processus d'extraction, de purification et de conversion .
Principaux produits formés : Les principaux produits formés à partir des réactions du chlorhydrate de cocaïne comprennent l'ester méthylique de l'ecgonine et la benzoylecgonine. Ces métabolites sont principalement formés dans le foie et sont utilisés comme biomarqueurs de la consommation de cocaïne .
Applications de la recherche scientifique
Le chlorhydrate de cocaïne a plusieurs applications en recherche scientifique. En chimie, il est utilisé pour étudier les propriétés des alcaloïdes et leurs réactions. En biologie, il est utilisé pour comprendre les effets des stimulants sur le système nerveux central. En médecine, il est utilisé comme anesthésique local pour les chirurgies impliquant les muqueuses. De plus, il est utilisé dans l'étude de la dépendance et le développement de traitements contre la toxicomanie .
Mécanisme d'action
Le chlorhydrate de cocaïne exerce ses effets en inhibant la recapture des neurotransmetteurs tels que la dopamine, la norépinéphrine et la sérotonine. Cette inhibition conduit à des concentrations accrues de ces neurotransmetteurs dans les synapses, ce qui entraîne des effets amplifiés. Le chlorhydrate de cocaïne agit également comme un anesthésique local en bloquant les canaux sodium, empêchant la conduction des impulsions nerveuses .
Applications De Recherche Scientifique
Cocaine hydrochloride has several scientific research applications. In chemistry, it is used to study the properties of alkaloids and their reactions. In biology, it is used to understand the effects of stimulants on the central nervous system. Medically, it is used as a local anesthetic for surgeries involving mucous membranes. Additionally, it is used in the study of addiction and the development of treatments for substance abuse .
Comparaison Avec Des Composés Similaires
Composés similaires : Les composés similaires au chlorhydrate de cocaïne comprennent la diméthocaïne, la procaïne et la lidocaïne. Ces composés partagent des structures et des mécanismes d'action similaires, mais diffèrent en termes de puissance et de durée des effets .
Unicité : Le chlorhydrate de cocaïne est unique en raison de ses puissants effets stimulants et de sa capacité à agir à la fois comme anesthésique local et comme stimulant du système nerveux central. Contrairement à d'autres composés similaires, le chlorhydrate de cocaïne présente un fort potentiel de dépendance et d'addiction, ce qui en fait une substance contrôlée dans de nombreux pays .
Propriétés
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVDUKEQYOJNR-VZXSFKIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-36-2 (Parent) | |
| Record name | Cocaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048903 | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-21-4 | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cocaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


